molecular formula C20H21N3O4S2 B2960455 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214674-20-0

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2960455
CAS No.: 1214674-20-0
M. Wt: 431.53
InChI Key: HCHUAKPIXJEJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core linked to a hydroxyphenyl group and a methylsulfonyl-piperidine carboxamide moiety. The benzothiazole scaffold and sulfonyl-piperidine group are critical for receptor binding, particularly in cyclooxygenase-2 (COX-2) inhibition and cancer cell targeting .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-29(26,27)23-11-5-4-7-16(23)19(25)21-13-9-10-14(17(24)12-13)20-22-15-6-2-3-8-18(15)28-20/h2-3,6,8-10,12,16,24H,4-5,7,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHUAKPIXJEJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of key enzymes and as an antitumor agent. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

The chemical formula of the compound is C18H20N4O3SC_{18}H_{20}N_4O_3S, with a molecular weight of 350.4 g/mol. The structure includes a benzo[d]thiazole moiety, which is known for its various biological activities.

Synthesis

The synthesis typically involves several steps:

  • Formation of Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with carboxylic acids.
  • Introduction of Hydroxyphenyl Group : Electrophilic aromatic substitution using phenolic derivatives.
  • Piperidine Carboxamide Formation : Cyclization reactions involving amines and carboxylic acids.
  • Final Modifications : Tosylation to yield the final product.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, derivatives containing benzo[d]thiazole exhibited significant activity against high-expressed EGFR human cell lines (e.g., HeLa) while showing minimal toxicity to normal human cells (e.g., HUVEC) .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor , which is crucial for developing treatments for Alzheimer's disease. In vitro assays have shown promising results, with some derivatives demonstrating IC50 values as low as 2.7 µM, indicating strong inhibitory activity against AChE .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • The presence of the methylsulfonyl group enhances solubility and bioavailability.
  • The hydroxyphenyl group contributes significantly to the inhibitory activity against AChE.
  • Modifications on the benzo[d]thiazole ring can lead to variations in biological activity, suggesting that further optimization could yield more potent derivatives.

Case Studies

  • Case Study on Antitumor Activity : A study evaluated a series of thiazole derivatives for their antitumor effects, revealing that modifications in the thiazole structure could lead to enhanced efficacy against specific cancer cell lines .
  • Case Study on AChE Inhibition : Research focused on thiazole-containing compounds demonstrated their potential in inhibiting AChE, with molecular docking studies confirming strong binding interactions with the enzyme .

Data Summary

The following table summarizes key findings related to biological activity:

Activity TypeCompound VariantIC50 Value (µM)Notes
AntitumorThis compoundNot specifiedSignificant activity against HeLa cells
AChE InhibitionVarious thiazole derivatives2.7Strong inhibition observed

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several derivatives reported in the evidence, differing primarily in substituents on the benzothiazole ring, phenyl group, and sulfonyl moiety. Key examples include:

a. 1-(4-Chlorobenzenesulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide (CAS: 941962-26-1)
  • Molecular Formula : C20H20ClN3O3S2
  • Key Features : A 4-chlorobenzenesulfonyl group replaces the methylsulfonyl group, and a 4-methyl substituent is present on the benzothiazole ring.
  • Implications : The chloro substituent may enhance lipophilicity and receptor binding affinity, while the methyl group on benzothiazole could influence metabolic stability .
b. (2R)-N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide
  • Molecular Formula : C23H25N3O4S2
  • Key Features : A methoxyphenyl-thiazol group replaces the benzothiazol-2-yl-hydroxyphenyl moiety, and a 4-methylbenzenesulfonyl group is present.
  • Implications : The methoxy group improves solubility, while the aromatic sulfonyl group may alter COX-2 selectivity compared to methylsulfonyl derivatives .
c. N-(4-Ethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
  • Molecular Formula : C22H26N4O4S2
a. Anti-Inflammatory and Analgesic Activity
  • Compounds 44–46 () : Indole-based benzothiazole derivatives with 4-chlorobenzyl and methylsulfonylphenyl groups demonstrated potent COX-2 inhibition (IC50 < 1 µM) and in vivo anti-inflammatory activity comparable to indomethacin. The chloro substituent enhanced activity, while fluorine or methyl groups improved metabolic stability .
  • Target Compound : The 3-hydroxyphenyl group may facilitate hydrogen bonding with COX-2’s active site, similar to the hydroxyl group in celecoxib. However, its ulcerogenic index remains uncharacterized .
b. Antitumor Activity
  • Compound 48 (): An indole-benzothiazole semicarbazide derivative showed IC50 values of 2.1–3.8 µM against breast, lung, and colon cancer cells. The dimethylaminomethyl group on benzothiazole likely enhances cell permeability .
  • Target Compound: The absence of a charged group (e.g., dimethylamino) may reduce cellular uptake compared to Compound 48, but the hydroxyphenyl group could confer redox-modulating properties .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 941962-26-1 (2R)-... () Compound 44
Molecular Weight ~437.5 (inferred) 450.0 471.6 ~480 (estimated)
LogP (Lipophilicity) Moderate (hydroxyl group) High (chloro group) Moderate (methoxy group) High (chlorobenzyl)
Solubility Likely moderate Low Moderate Low
Key Metabolites Sulfonation, hydroxylation Dechlorination Demethylation Oxidative cleavage

Q & A

Q. What are the recommended synthetic routes for N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide, and how can reaction conditions be optimized?

A three-step synthesis is typically employed:

  • Step 1: Coupling of the benzo[d]thiazol-2-amine derivative with a substituted phenyl ring using HBTU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in THF or DMF under basic conditions (e.g., triethylamine) to form the amide bond .
  • Step 2: Introduction of the methylsulfonyl group to the piperidine ring via sulfonylation with methylsulfonyl chloride in dichloromethane at 0°C to room temperature .
  • Step 3: Purification via silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) to isolate the final product.
    Optimization Tips: Monitor reaction progress by TLC, and adjust stoichiometry (1.2–1.5 equivalents of sulfonating agent) to minimize byproducts. Use anhydrous solvents to prevent hydrolysis of intermediates .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for benzo[d]thiazol, methylsulfonyl protons at δ 3.1–3.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to confirm ≥95% purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z calculated for C20H20N3O3S2: 430.09) to confirm molecular ion peaks .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

  • Antitumor Activity: Use MTT assays on cancer cell lines (e.g., MDA-MB-231, H460) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and measure IC50 values .
  • COX-2 Inhibition: Employ a fluorometric COX-2 inhibitor screening kit. Pre-incubate the compound (1–100 µM) with recombinant COX-2 enzyme and monitor prostaglandin production .
  • Solubility Testing: Perform kinetic solubility assays in PBS (pH 7.4) or simulated gastric fluid to guide formulation strategies .

Advanced Research Questions

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved for this compound?

  • Pharmacokinetic Profiling: Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Low oral bioavailability (e.g., <20%) may explain efficacy gaps .
  • Metabolite Identification: Use LC-MS/MS to detect active metabolites. For example, hydroxylation of the benzo[d]thiazol ring may alter activity .
  • Formulation Adjustments: Improve solubility via salt formation (e.g., HCl salt) or nanoemulsion delivery systems .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the benzo[d]thiazol and piperidine moieties?

  • Substitution Patterns: Replace the 3-hydroxyphenyl group with electron-withdrawing groups (e.g., -Cl, -CF3) to enhance metabolic stability. Compare IC50 shifts in COX-2 assays .
  • Piperidine Modifications: Test N-methylsulfonyl vs. N-tosyl derivatives to assess steric effects on receptor binding. Molecular docking (AutoDock Vina) can predict binding affinities .
  • Bioisosteric Replacement: Substitute benzo[d]thiazol with indole or benzoxazole rings to evaluate scaffold flexibility .

Q. What computational methods are recommended for predicting target interactions and off-target risks?

  • Docking Studies: Use AutoDock or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic contacts with Val523 .
  • Pharmacophore Mapping: Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using Discovery Studio. Validate with mutagenesis studies .
  • Off-Target Screening: Perform reverse docking against the ChEMBL database to prioritize kinases or GPCRs for experimental validation .

Q. How can researchers address formulation challenges related to poor aqueous solubility?

  • Salt Formation: Convert the free base to a hydrochloride salt via treatment with HCl in ethanol. Characterize by XRD to confirm crystallinity .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (50–200 nm) prepared by emulsification-solvent evaporation. Assess drug loading efficiency (target: >80%) .
  • Co-Solvent Systems: Test combinations of PEG-400 and propylene glycol (e.g., 30:70 v/v) to enhance solubility for intravenous administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.